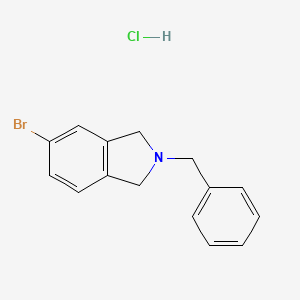

2-Benzyl-5-bromoisoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-5-bromo-1,3-dihydroisoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYCLORMOXDGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718462 | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-70-1 | |

| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 2-Benzyl-5-bromoisoindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Benzyl-5-bromoisoindoline hydrochloride (CAS No: 1187830-70-1). This compound, belonging to the isoindoline class of heterocyclic compounds, is of interest to researchers in medicinal chemistry and drug development due to its structural motifs that are present in various biologically active molecules. This document outlines a plausible synthetic pathway, predicted spectroscopic data based on analogous structures, and a detailed analysis of its molecular features. The information presented herein is intended to serve as a foundational resource for scientists working with or developing derivatives of this scaffold.

Introduction

Isoindoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline core, along with its formulation as a hydrochloride salt, confers specific physicochemical properties that can influence its pharmacokinetic and pharmacodynamic profiles. Understanding the precise molecular structure and stereochemistry is paramount for any drug discovery program. This guide aims to provide a detailed technical elucidation of this compound, even in the absence of extensive dedicated literature, by leveraging established chemical principles and data from closely related analogues.

Molecular Structure Elucidation

The molecular structure of this compound is characterized by a fused bicyclic system, where a benzene ring is fused to a pyrrolidine ring. The nitrogen atom of the pyrrolidine ring is substituted with a benzyl group, and the benzene ring is substituted with a bromine atom at the 5-position. The hydrochloride salt form indicates that the nitrogen atom is protonated.

Molecular Formula: C₁₅H₁₅BrClN[1]

Molecular Weight: 324.64 g/mol [1]

CAS Number: 1187830-70-1[1]

Visualizing the Core Scaffold

To better understand the connectivity and spatial arrangement of the atoms, a 2D and 3D representation is essential.

Caption: 2D Molecular Structure of this compound.

Proposed Synthesis Pathway

Two-Step Synthesis from 4-Bromophthalic Anhydride

This proposed pathway begins with the readily available 4-bromophthalic anhydride.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Benzyl-5-bromoisoindoline-1,3-dione

-

To a solution of 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid, add benzylamine (1.05 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to yield 2-benzyl-5-bromoisoindoline-1,3-dione.

Step 2: Reduction to 2-Benzyl-5-bromoisoindoline

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend a reducing agent such as Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-benzyl-5-bromoisoindoline-1,3-dione (1.0 eq) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Benzyl-5-bromoisoindoline.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 2-Benzyl-5-bromoisoindoline in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds. Actual experimental data may vary slightly.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.5-11.5 (br s, 1H, N⁺-H), 7.6-7.2 (m, 8H, Ar-H), 4.8-4.6 (m, 4H, Ar-CH₂-N), 4.4-4.2 (s, 2H, N-CH₂-Ph) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 138.0, 135.5, 132.0, 130.0, 129.5, 129.0, 128.5, 125.0, 122.0, 55.0, 54.0 |

| FT-IR (KBr, cm⁻¹) | 3050-2850 (C-H stretch), 2700-2400 (N⁺-H stretch), 1600, 1480, 1450 (C=C aromatic stretch), 1050 (C-N stretch), 820 (C-H out-of-plane bend), 750 (C-Br stretch) |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₅H₁₅BrN⁺: 304.04, found ~304.0 |

Potential Applications in Research and Development

The 2-Benzyl-5-bromoisoindoline scaffold is a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The benzyl group can influence the lipophilicity and potential for π-π stacking interactions with biological targets. The isoindoline core itself is found in a number of pharmacologically active compounds, suggesting that derivatives of 2-Benzyl-5-bromoisoindoline could be investigated for a range of therapeutic targets.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While a dedicated, peer-reviewed synthesis and full characterization are not widely published, a robust synthetic pathway has been proposed based on established chemical transformations. The predicted spectroscopic data, derived from analogous structures, offers a reliable reference for researchers working with this compound. The structural features of this compound make it an intriguing scaffold for further chemical exploration and potential applications in drug discovery and development.

References

-

Kono Chem Co.,Ltd. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromoisoindoline. Retrieved January 16, 2026, from [Link]

-

Vila, N., Costas-Lago, M. C., Besada, P., & Terán, C. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1594. [Link]

-

El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]

-

SpectraBase. (n.d.). N-Benzylindoline. Retrieved January 16, 2026, from [Link]

- Ranu, B. C., Dutta, P., & Sarkar, A. (2000). Chemoselective Reduction of α-Halocarbonyl Compounds and Benzyl Halides by Indium Metal in Water under Sonication.

-

NIST. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-Benzyl-5-bromoisoindoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents with activities spanning from immunomodulation to enzyme inhibition.[1][2] The subject of this technical guide, 2-Benzyl-5-bromoisoindoline hydrochloride, is a novel compound whose mechanism of action remains to be fully elucidated. This document provides a comprehensive framework for the systematic investigation of its biological activity, offering a scientifically rigorous, hypothesis-driven approach for researchers and drug development professionals. We will delve into putative mechanisms based on structural analogy to known isoindoline derivatives and present a detailed roadmap of experimental protocols to systematically test these hypotheses.

Physicochemical Properties and Structural Alerts

A foundational step in characterizing any new chemical entity is the thorough analysis of its physicochemical properties. For this compound, these initial data points are crucial for designing relevant biological assays and for preliminary assessment of its drug-like properties.

| Property | Value (Predicted/Observed) | Significance in Drug Discovery |

| Molecular Formula | C15H15BrClN | Defines the elemental composition. |

| Molecular Weight | 324.64 g/mol | Influences absorption and distribution. |

| LogP (Predicted) | 3.5 - 4.5 | Indicates lipophilicity and potential for membrane permeability. |

| pKa (Predicted) | 8.0 - 9.0 (tertiary amine) | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

| Water Solubility | Poor (as free base), Moderate (as hydrochloride salt) | Critical for formulation and bioavailability. |

| Hydrogen Bond Donors | 1 (as hydrochloride salt) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 1 | Potential for interaction with biological targets. |

| Rotatable Bonds | 2 | Influences conformational flexibility and binding affinity. |

Structural Alerts: The presence of the isoindoline core, a benzyl group, and a bromine atom suggests several avenues for investigation. The isoindoline scaffold is present in drugs targeting a variety of biological processes.[1] The benzyl group can participate in hydrophobic and pi-stacking interactions with protein targets. The bromine atom can act as a bioisostere for other functional groups and may influence metabolic stability.

Hypothesis-Driven Exploration of Mechanism of Action

Given the diverse bioactivities of isoindoline-containing compounds, a systematic, hypothesis-driven approach is essential to unravel the mechanism of action of this compound. Based on existing literature, we propose three primary putative mechanisms to investigate.[3][4][5][6]

Hypothesis 1: Immunomodulatory Activity via Cereblon (CRBN) Engagement

The most prominent members of the isoindoline class are the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[3][7][8] These agents exert their effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), thereby inducing the ubiquitination and subsequent degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][9]

Hypothesis 2: Enzyme Inhibition - Targeting Kinases or Carbonic Anhydrases

The isoindoline scaffold is also a key feature in various enzyme inhibitors. Notably, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, and carbonic anhydrases (CAs), which are involved in numerous physiological processes.[4][5][10][11][12]

Hypothesis 3: Central Nervous System (CNS) Activity - Modulation of Neurotransmitter Reuptake

Certain isoindoline derivatives have been designed as dual inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake, suggesting a potential role in modulating neurotransmission.[6] This line of inquiry is particularly relevant if preliminary phenotypic screens indicate any behavioral or neurological effects.

A Phased Experimental Approach to Mechanism of Action Deconvolution

A tiered approach, starting with broad phenotypic screening and progressing to specific target engagement and validation, is the most efficient strategy for elucidating the mechanism of action.[13][14][15][16][17][18]

Phase 1: Broad Phenotypic Screening

The initial step is to assess the compound's activity across a diverse range of cell-based assays to identify a primary biological response.[13][15][16]

Experimental Protocol: High-Content Cellular Viability and Proliferation Assay

-

Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) should be utilized.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with the serial dilutions of the compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

-

Staining and Imaging: Stain cells with Hoechst 33342 (nuclei), a marker for cell viability (e.g., Calcein AM), and a marker for cytotoxicity (e.g., Propidium Iodide). Acquire images using a high-content imaging system.

-

Data Analysis: Quantify cell number, viability, and cytotoxicity to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Figure 1: Workflow for initial phenotypic screening.

Phase 2: Target Class Identification

Based on the results of the phenotypic screen, the next phase aims to narrow down the potential target class.

If significant anti-proliferative activity is observed, particularly in hematological cancer cell lines:

Experimental Protocol: Cereblon (CRBN) Pulldown Assay

-

Biotinylation of the Compound: Synthesize a biotinylated analog of this compound.

-

Cell Lysate Preparation: Prepare whole-cell lysates from a relevant cell line (e.g., MM.1S multiple myeloma cells).

-

Affinity Purification: Incubate the biotinylated compound with streptavidin beads. Add the cell lysate to the compound-bead complex and incubate to allow for protein binding.

-

Washing and Elution: Wash the beads to remove non-specific binders. Elute the bound proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-CRBN antibody. The presence of a band corresponding to CRBN would suggest direct binding.

If broad anti-proliferative activity is observed in solid tumor cell lines:

Experimental Protocol: Kinase and Carbonic Anhydrase Inhibition Assays

-

Kinase Inhibition Screen: Submit the compound to a commercial kinase panel (e.g., a panel of 400+ kinases) to identify potential kinase targets.

-

Carbonic Anhydrase Activity Assay:

-

Enzyme and Substrate Preparation: Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Inhibition Assay: In a 96-well plate, incubate the enzyme with varying concentrations of the compound.

-

Reaction Initiation and Measurement: Add the substrate and monitor the formation of the product (4-nitrophenol) spectrophotometrically at 400 nm.

-

Data Analysis: Calculate the IC50 value for each isoform.

-

Figure 2: Decision tree for target class identification.

Phase 3: Target Validation and Mechanistic Elucidation

Once a putative target or target class is identified, the final phase involves rigorous validation and a deeper dive into the molecular mechanism.[19][20]

If CRBN binding is confirmed:

Experimental Protocol: Ikaros (IKZF1) Degradation Assay

-

Cell Treatment: Treat MM.1S cells with varying concentrations of this compound for 6-24 hours.

-

Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.

-

Western Blot Analysis: Perform a Western blot using antibodies against IKZF1, Aiolos (IKZF3), and a loading control (e.g., GAPDH). A dose-dependent decrease in IKZF1 and IKZF3 levels would confirm a thalidomide-like mechanism.

Figure 3: Proposed signaling pathway for CRBN-mediated activity.

If a specific kinase or carbonic anhydrase is identified:

Experimental Protocol: In-Cell Target Engagement Assay

-

Cellular Thermal Shift Assay (CETSA):

-

Cell Treatment: Treat intact cells with the compound.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions and analyze the amount of the target protein in the soluble fraction by Western blot. A shift in the melting curve in the presence of the compound indicates target engagement.

-

Experimental Protocol: Downstream Signaling Pathway Analysis

-

Phospho-protein Analysis: If a kinase is the target, analyze the phosphorylation status of its known downstream substrates by Western blot or phospho-specific ELISA. A decrease in substrate phosphorylation upon compound treatment would validate the inhibitory effect in a cellular context.

Conclusion and Future Directions

The elucidation of the mechanism of action of a novel compound like this compound is a systematic and iterative process. The framework presented in this guide, which progresses from broad phenotypic screening to specific target validation, provides a robust strategy for uncovering its biological function. By leveraging our understanding of the privileged isoindoline scaffold and employing a hypothesis-driven experimental approach, researchers can efficiently navigate the complexities of drug discovery and development. The insights gained from these studies will be pivotal in determining the therapeutic potential of this intriguing molecule.

References

- The molecular mechanism of thalidomide analogs in hem

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PubMed.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

- Thalidomide. Wikipedia.

- Role of Cell-Based Assays in Drug Discovery and Development.

- Development of Analogs of Thalidomide. Encyclopedia.pub.

- Application Notes and Protocols: Isoindolinone Derivatives as Carbonic Anhydrase Inhibitors. BenchChem.

- The Ascendancy of Isoindoles: A Technical Guide to a Privileged Scaffold in Drug Discovery. BenchChem.

- Biochemical assays in drug discovery and development. Celtarys Research.

- Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.

- Molecular mechanisms of thalidomide and its deriv

- The role of cell-based assays for drug discovery. News-Medical.Net.

- Lenalidomide and thalidomide: mechanisms of action--similarities and differences. PubMed.

- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.

- Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associ

- Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed.

- The Use of Cell-Based Assays for Transl

- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix.

- The Role of Isoindoline in Pharmaceutical Drug Development. On-Demand Chemical Shop.

- Target identification and mechanism of action in chemical biology and drug discovery. NIH.

- Target & Lead Identification & Valid

- Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. PubMed Central.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors]. PubMed.

- Synthesis and carbonic anhydrase inhibitory properties of new spiroindoline-substituted sulphonamide compounds. PubMed.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Isoindole Derivatives: Propitious Anticancer Structural Motifs. PubMed.

- Target Identification and Validation (Small Molecules). University College London.

- Isoindole Derivatives: Propitious Anticancer Structural Motifs. Bentham Science.

- The Indoline Scaffold: A Privileged Core in Modern Drug Discovery. BenchChem.

- Unveiling the Molecular Targets of Novel Anticancer Agents: A Methodological Guide. BenchChem.

- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI.

- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simul

- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. PMC - NIH.

- Indole and indoline scaffolds in drug discovery.

- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.

- Thyme, Oregano, and Cinnamon Essential Oils: Investigating Their Molecular Mechanism of Action for the Treatment of Bacteria-Induced Cystitis.

- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. BenchChem.

- Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed.

- Predicting mechanism of action of novel compounds using compound structure and transcriptomic sign

- (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.

- One Step Forward in Understanding the Mechanism of Action of Wood Vinegar: Gas Exchange Analysis Reveals New Inform

- Experimental training in molecular pharmacology education based on drug–target interactions. PMC - NIH.

- CLINICAL TRIAL PROTOCOL A Phase II, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Safety and Efficacy of TJ. Ferring Pharmaceuticals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Design, synthesis and pharmacological investigation of isoindoline derivatives as 5-HT/NE double reuptake inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thalidomide - Wikipedia [en.wikipedia.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 15. bioivt.com [bioivt.com]

- 16. news-medical.net [news-medical.net]

- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Benzyl-5-bromoisoindoline hydrochloride: A Versatile Precursor in Synthetic Chemistry

This guide provides an in-depth technical overview of 2-Benzyl-5-bromoisoindoline hydrochloride, a key synthetic precursor for researchers, scientists, and professionals in drug development and materials science. We will explore its chemical properties, synthesis, and applications, with a focus on the causal relationships behind experimental choices and protocols.

Introduction: The Strategic Importance of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds and functional materials. The strategic introduction of a benzyl group at the 2-position and a bromine atom at the 5-position, presented as a stable hydrochloride salt, makes this compound a highly versatile and valuable building block. The benzyl group offers steric and electronic modulation, while the bromo substituent serves as a key handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will illuminate the practical utility of this precursor, moving from its fundamental characteristics to its application in sophisticated synthetic strategies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 1187830-70-1 | [1][2][3] |

| Molecular Formula | C15H15BrClN | [1][2] |

| Molecular Weight | 324.64 g/mol | [2] |

| Appearance | Solid powder | [1] |

| Storage | Sealed in a dry place at room temperature or 2-8°C for long-term storage. | [2][3][4] |

Characterization: Standard analytical techniques are employed to confirm the identity and purity of this compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity.[2]

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach involves the benzylation of 5-bromoisoindoline.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol (Illustrative)

-

N-Benzylation: To a solution of 5-bromoisoindoline in a suitable polar aprotic solvent such as acetonitrile, add a non-nucleophilic base like potassium carbonate or triethylamine. This deprotonates the secondary amine of the isoindoline, increasing its nucleophilicity.

-

Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture at room temperature. The reaction proceeds via an SN2 mechanism, where the isoindoline nitrogen attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The resulting crude product is the free base, 2-benzyl-5-bromoisoindoline.

-

Purification of the Free Base: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 2-benzyl-5-bromoisoindoline free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum to yield this compound.

Applications as a Synthetic Precursor in Drug Discovery

The true value of this compound lies in its utility as a scaffold for building more complex molecules, particularly in the realm of medicinal chemistry. The bromo-substituent is the key to its versatility, allowing for the introduction of diverse functionalities through cross-coupling reactions.

Case Study: Synthesis of Novel Anticancer Agents

Recent research has demonstrated the use of related N-benzylated bromo-indolinone scaffolds in the synthesis of potent anticancer agents.[5][6][7][8] These studies highlight the importance of the N-benzyl group and the bromo-substituent for derivatization. While these examples start from an isatin core, the underlying principle of using a brominated, N-benzylated heterocyclic core is directly applicable.

General Protocol for Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Sources

- 1. This compound, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 2. 1187830-70-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,1187830-70-1-Amadis Chemical [amadischem.com]

- 4. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]

- 5. mdpi.com [mdpi.com]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of the Bio-Pharmacological Potential of 2-Benzyl-5-bromoisoindoline Hydrochloride

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The isoindoline framework is one such "privileged structure," a versatile backbone that has given rise to a diverse array of biologically active compounds.[1] This guide ventures into the prospective bio-pharmacological landscape of a specific, yet largely uninvestigated, derivative: 2-Benzyl-5-bromoisoindoline hydrochloride. In the absence of direct empirical data for this molecule, this document serves as a technical roadmap for researchers and drug development professionals. By leveraging structure-activity relationships from analogous compounds and established pharmacological principles, we will construct a hypothesis-driven framework to explore its potential therapeutic value. This guide is designed not as a mere recitation of facts, but as a strategic blueprint for pioneering research into a promising new chemical entity.

The Isoindoline Core: A Foundation of Diverse Biological Activity

The isoindoline substructure, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a recurring motif in both natural alkaloids and synthetic drugs.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[2][3] The notoriety of thalidomide, an isoindoline-1,3-dione, underscores the profound biological impact this class of molecules can exert.[4] Modern research has evolved to harness the therapeutic potential of this scaffold, leading to the development of potent immunomodulatory drugs and oncology agents.[4]

The subject of this guide, this compound, possesses a unique combination of substituents that suggests a rich potential for biological interaction. The benzyl group at the 2-position and the bromine atom at the 5-position are key features that will be explored in the context of structurally related bioactive molecules.

Structural Analogs as a Predictive Compass

Given the nascent stage of research into this compound, a logical starting point is the examination of structurally similar compounds with established biological profiles. A particularly insightful parallel can be drawn with a series of 1-benzyl-5-bromoindolin-2-one derivatives, which have been synthesized and evaluated for their anticancer properties.[5][6]

These compounds, which share the benzyl and 5-bromo substitutions, have demonstrated significant cytotoxic effects against cancer cell lines.[5][7] This suggests that the combination of these specific functional groups on a related heterocyclic core can confer potent anti-proliferative activity.

| Compound | Structure | Key Biological Activity | Reference |

| This compound | (Structure not available in search results) | Hypothesized: Anticancer, Kinase Inhibition | N/A |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | (General structure with variations) | Anticancer (MCF-7, A-549 cell lines), VEGFR-2 Inhibition | [5][6][7] |

| Isoindoline-1,3-dione derivatives | (General structure with variations) | Anticancer, Anti-inflammatory, Antimicrobial | [4][8] |

Hypothesized Biological Activity: A Focus on Oncology

Based on the compelling evidence from structurally analogous compounds, the primary hypothesized biological activity for this compound is anticancer activity . The rationale is rooted in the following observations:

-

The "5-bromo" substitution: Halogenation at this position in related scaffolds has been shown to enhance cytotoxic effects.

-

The "2-benzyl" group: This lipophilic group can facilitate cell membrane permeability and may contribute to binding affinity with intracellular targets.

The proposed anticancer effect is likely to be multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways essential for tumor growth and survival.[8]

Postulated Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition

A plausible mechanism of action for the hypothesized anticancer activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] The structurally similar 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been shown to be effective VEGFR-2 inhibitors.[5][7]

Signaling Pathway: Hypothesized VEGFR-2 Inhibition

Caption: Workflow for determining in vitro cytotoxicity.

VEGFR-2 Kinase Assay

Objective: To directly measure the inhibitory effect of the compound on VEGFR-2 activity.

Protocol:

-

Assay Kit: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a reaction mixture containing VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Add varying concentrations of this compound to the reaction mixture. A known VEGFR-2 inhibitor (e.g., Sorafenib) should be used as a positive control.

-

Incubate the reaction at 30°C for 60 minutes.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.

Cell Cycle Analysis

Objective: To investigate the effect of the compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with this compound at its IC50 concentration for 24 hours.

-

Cell Staining:

-

Harvest and fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if the compound induces apoptosis.

Protocol:

-

Annexin V-FITC/PI Staining:

-

Treat cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and PI staining.

Future Perspectives and Conclusion

The exploration of this compound presents an exciting frontier in the quest for novel therapeutic agents. The structural similarities to known bioactive compounds, particularly in the realm of oncology, provide a strong rationale for its investigation as a potential anticancer agent, possibly acting through the inhibition of VEGFR-2. The experimental protocols outlined in this guide offer a clear and robust pathway for elucidating its biological activity and mechanism of action.

Successful validation of these hypotheses would not only introduce a new candidate for preclinical development but also enrich our understanding of the structure-activity relationships within the versatile isoindoline class of compounds. The journey from hypothesis to a potential therapeutic is long and challenging, but the scientific foundation for embarking on this exploration with this compound is undeniably solid.

References

- A Technical Guide to the Biological Activities of Novel Isoindoline-1,3-dione Derivatives - Benchchem.

- Examples of biologically active isoindolinone derivatives. - ResearchGate.

- The Multifaceted Biological Activities of Isoindoline-1,3-dione Derivatives: A Technical Guide - Benchchem.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org.

- Antiviral activity of isoindole derivatives - Journal of Medicinal and Chemical Sciences.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - NIH.

- (PDF) 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - ResearchGate.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI.

Sources

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity of isoindole derivatives [jmchemsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

discovery and synthesis of isoindoline derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Isoindoline Derivatives

Authored by a Senior Application Scientist

Foreword: The Ascendant Role of the Isoindoline Scaffold

The isoindoline core, a bicyclic heterocycle featuring a benzene ring fused to a pyrrolidine ring, represents a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, yet three-dimensionally complex, structure provides an ideal framework for presenting functional groups in precise vectors, enabling high-affinity interactions with biological targets.[1] This structural motif is not merely a synthetic curiosity; it is the cornerstone of numerous clinically approved drugs, including the immunomodulatory agents thalidomide, lenalidomide, and pomalidomide, which have revolutionized the treatment of multiple myeloma.[3][4] The therapeutic landscape of isoindoline derivatives extends far beyond oncology, with applications in treating inflammation, hypertension, neurodegenerative diseases, and infections.[3][5]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the key synthetic strategies employed to construct and functionalize the isoindoline nucleus. We will explore the causality behind experimental choices, discuss the challenges inherent in each method, and provide field-proven protocols that serve as self-validating systems for practical application.

Chapter 1: Strategic Approaches to the Isoindoline Core

The synthesis of the isoindoline skeleton is a mature field, yet one that continues to evolve with the advent of new catalytic systems. The choice of synthetic strategy is dictated by several factors: the desired substitution pattern, the need for stereochemical control, and the scalability of the process. Broadly, these methods can be classified into classical reductions, cycloaddition reactions, and modern transition-metal-catalyzed transformations.

Classical Reductive Pathways: From Phthalimides to Isoindolines

Historically, the most direct route to the isoindoline core begins with the readily available phthalimide scaffold. Phthalimides, or isoindole-1,3-diones, serve as robust precursors that can be selectively reduced.[6][7] The primary challenge in this approach is controlling the extent of reduction.

Causality of Reagent Choice: The use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is common for the complete reduction of both carbonyl groups to methylenes, directly yielding the isoindoline ring.[3] However, this method's utility is limited by the high reactivity of LiAlH₄, which is incompatible with many sensitive functional groups (e.g., esters, nitriles).

A more nuanced approach involves a two-step partial reduction to a 3-hydroxyisoindolin-1-one (a hydroxylactam), followed by deoxygenation.[8] This intermediate is a valuable branch point for further functionalization. The initial reduction can often be achieved with milder reducing agents like sodium borohydride (NaBH₄), which offers greater functional group tolerance. The subsequent deoxygenation of the hydroxylactam or the remaining carbonyl provides access to isoindolinones or the fully reduced isoindoline.

Experimental Protocol 1: Synthesis of 2-Benzylisoindoline from N-Benzylphthalimide

This protocol details the complete reduction of a phthalimide using LiAlH₄.

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Reagent Suspension: Carefully add lithium aluminum hydride (LiAlH₄, 2.0 g, 52.7 mmol) to the THF in portions at 0 °C (ice bath). Rationale: LiAlH₄ reacts violently with moisture; an inert atmosphere and anhydrous solvent are critical for safety and efficacy.

-

Substrate Addition: Dissolve N-benzylphthalimide (5.0 g, 21.1 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Critical Step): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (2 mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH (2 mL), and then water (6 mL). This sequence (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easily filtered.

-

Workup: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF (3 x 20 mL).

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-benzylisoindoline as a colorless oil.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Cycloaddition Strategies: The Intramolecular Diels-Alder Reaction

For the construction of complex, polycyclic isoindolinone systems, particularly those found in natural products, the intramolecular Diels-Alder (IMDA) reaction is an exceptionally powerful tool.[9][10] This strategy involves creating a precursor that contains both a diene and a dienophile, which then cyclizes under thermal or Lewis acid-catalyzed conditions to form the bicyclic isoindolinone core in a single, stereocontrolled step.[11][12]

The power of this approach lies in its convergency and stereochemical predictability, governed by the endo-rule and the geometry of the tether connecting the diene and dienophile. This method was pivotal in the total syntheses of complex natural products like cytochalasin D.[9]

Modern Frontiers: Transition Metal-Catalyzed Syntheses

The last two decades have witnessed a paradigm shift towards transition metal-catalyzed reactions for isoindoline and isoindolinone synthesis.[13][14] These methods offer unparalleled efficiency, often proceeding via C-H activation, carbonylation, or cross-coupling pathways.[13][15] Palladium, rhodium, and nickel are the most commonly employed metals.

Mechanistic Insight: A prevalent strategy involves the palladium-catalyzed intramolecular C-H amination or carbamoylation of a substituted benzamide derivative.[13] In a typical cycle, an N-substituted benzamide coordinates to a high-valent palladium center. A directed C-H activation at the ortho-methyl group occurs, forming a palladacycle intermediate. Subsequent reductive elimination forges the new C-N bond, closing the five-membered ring and regenerating the active palladium catalyst. These methods provide direct access to functionalized isoindolinones from simple starting materials, avoiding multi-step sequences.[13]

Asymmetric Synthesis: A critical advantage of metal catalysis is the ability to achieve enantioselective transformations by employing chiral ligands.[16][17] The development of palladium-catalyzed asymmetric allylic C-H amination, for instance, allows for the direct construction of chiral isoindoline scaffolds with high enantiomeric excess (ee).[17] This is paramount for drug development, where a single enantiomer often possesses the desired biological activity while the other may be inactive or even harmful.[18]

Chapter 2: Data-Driven Comparison of Synthetic Methodologies

To aid in the selection of an appropriate synthetic route, the following table summarizes the key characteristics of the major methodologies discussed.

| Methodology | Key Reagents/Catalysts | Key Advantages | Common Limitations | Typical Yields |

| Phthalimide Reduction | LiAlH₄, NaBH₄ | Readily available starting materials, straightforward procedure. | Low functional group tolerance (LiAlH₄), potential for over-reduction. | 60-90% |

| Intramolecular Diels-Alder | Heat, Lewis Acids (e.g., BF₃·OEt₂) | Excellent stereocontrol, rapid complexity generation. | Requires synthesis of complex linear precursors, may require harsh conditions. | 50-80% |

| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Chiral Ligands (e.g., AntPhos) | High atom economy, excellent functional group tolerance, direct access to asymmetric products. | Catalyst cost and sensitivity, optimization of reaction conditions can be complex. | 70-95% |

| Ni-Catalyzed Reductive Cyclization | Ni(COD)₂, Chiral Ligands (e.g., Bn-Biox) | Uses less expensive metals, good for forming quaternary centers.[15] | Air/moisture sensitivity of catalysts, substrate scope can be limited. | 65-85% |

Chapter 3: The Isoindoline Scaffold in Drug Discovery

The isoindoline core is a validated pharmacophore in numerous therapeutic areas. Its prevalence stems from its ability to act as a rigid scaffold that can be decorated with functional groups to modulate pharmacology and pharmacokinetics.

| Compound | Core Structure | Biological Activity / Target | Therapeutic Area |

| Lenalidomide [3] | Isoindolin-1-one | Binds to Cereblon (CRBN), immunomodulatory | Multiple Myeloma |

| Chlorthalidone [19] | 3-Hydroxy-3-aryl-isoindolin-1-one | Thiazide-like diuretic, inhibits Na⁺/Cl⁻ symporter | Hypertension, Edema |

| Mazindol [3] | Fused Isoindoline | Sympathomimetic amine, appetite suppressant | Obesity (short-term) |

| Pazopanib (contains indolinone) | Indolinone (Isomer) | Multi-targeted tyrosine kinase inhibitor | Renal Cell Carcinoma |

| Apremilast [9] | Phthalimide derivative | Phosphodiesterase 4 (PDE4) inhibitor | Psoriasis, Psoriatic Arthritis |

The diverse biological activities highlight the scaffold's versatility. For example, derivatives have shown potent inhibitory activity against enzymes like carbonic anhydrase, which is relevant for glaucoma, and acetylcholinesterase, a target in Alzheimer's disease therapy.[19][20]

Chapter 4: Future Outlook

The synthesis and application of isoindoline derivatives remain a vibrant area of research. Future advancements will likely focus on several key areas:

-

Sustainable Synthesis: Developing catalytic systems that utilize more abundant, first-row transition metals (e.g., iron, copper) and operate under greener reaction conditions (e.g., in water or solvent-free).[15]

-

Late-Stage Functionalization: Creating methods to modify complex isoindoline cores at a late stage in a synthetic sequence, enabling the rapid generation of diverse compound libraries for biological screening.

-

Novel Biological Targets: Expanding the application of the isoindoline scaffold to new and challenging biological targets, guided by computational modeling and a deeper understanding of structure-activity relationships.

The foundational importance of the isoindoline scaffold, combined with continuous innovation in synthetic methodology, ensures its enduring role in the future of drug discovery and materials science.

References

-

Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]

-

The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. [Link]

-

Synthesis of isoindolines. Organic Chemistry Portal. [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

-

Syntheses of N-Substituted Isoindolines. I. Derivatives of Phthalimide. Journal of Organic Chemistry. [Link]

-

Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. ACS Publications. [Link]

-

Isoindolone Formation via Intramolecular Diels–Alder Reaction. Organic Process Research & Development. [Link]

-

1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – An Asian Journal. [Link]

-

Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. RSC Publishing. [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate. [Link]

-

Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]

-

Isoindolone Formation via Intramolecular Diels–Alder Reaction. ResearchGate. [Link]

-

Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry. [Link]

-

(PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. [Link]

-

Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

-

AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. ResearchGate. [Link]

-

Enantioselective Synthesis of Chiral Isoindolines via Palladium-Catalyzed Asymmetric Allylic C–H Amination. Chinese Chemical Society. [Link]

-

Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]

-

Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. [Link]

-

An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules. [Link]

-

Phthalimide. Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 7. Phthalimide - Wikipedia [en.wikipedia.org]

- 8. An Oxidation Study of Phthalimide-Derived Hydroxylactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isoindolinone synthesis [organic-chemistry.org]

- 16. Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Bromination in Modulating Isoindoline Compound Bioactivity

An In-Depth Technical Guide

Foreword: The Isoindoline Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The isoindoline core is a quintessential example of such a scaffold.[1] This bicyclic system, comprising a benzene ring fused to a pyrrolidine ring, is a structural cornerstone in a multitude of natural products and synthetic pharmaceuticals.[2][3] Its derivatives have demonstrated a remarkable spectrum of biological activities, from anticancer and anti-inflammatory to potent enzyme inhibition.[1][3][4] The clinical success of drugs like lenalidomide and pomalidomide, which are based on a related isoindolinone structure, underscores the therapeutic relevance of this heterocyclic system in treating conditions like multiple myeloma.[1][5]

This guide moves beyond the foundational scaffold to explore a critical and nuanced aspect of its optimization: the strategic incorporation of bromine. Halogenation, and specifically bromination, is a powerful tool in the drug developer's arsenal. It is not merely an incremental substitution but a strategic modification that can profoundly alter a compound's pharmacokinetic and pharmacodynamic profile. Herein, we will dissect the multifaceted role of bromination, explaining the causality behind its influence on the activity of isoindoline-based compounds and providing field-proven insights for researchers, scientists, and drug development professionals.

The Physicochemical Impact of Bromine: More Than Just a Halogen

The introduction of a bromine atom onto the isoindoline scaffold initiates a cascade of physicochemical changes that are leveraged to enhance drug-like properties. Understanding these first principles is critical to appreciating its role in modulating bioactivity.

-

Lipophilicity and Membrane Permeability: Bromine is significantly more lipophilic than hydrogen. Its incorporation increases the overall lipophilicity of the isoindoline molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets. This is a crucial parameter for oral bioavailability and targeting proteins within the cell.

-

Metabolic Stability: The carbon-bromine (C-Br) bond is strong and stable. Strategically placing a bromine atom at a position susceptible to metabolic attack, particularly oxidation by cytochrome P450 (CYP) enzymes, can effectively "shield" the molecule from degradation.[6] This steric hindrance blocks the metabolic pathway, thereby increasing the compound's half-life and systemic exposure.

-

Binding Interactions: As a large, polarizable atom, bromine can form specific, high-energy interactions within a protein's binding pocket. It can act as a powerful van der Waals contact point and participate in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen—that can significantly increase binding affinity and target specificity.[7]

The following diagram illustrates the logical flow of how bromination influences a compound's journey from administration to target engagement.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 6. Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Theoretical Investigation of 2-Benzyl-5-bromoisoindoline hydrochloride

A Proposed Framework for Computational Analysis in Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This whitepaper presents a comprehensive theoretical framework for the investigation of a specific, yet underexplored, derivative: 2-Benzyl-5-bromoisoindoline hydrochloride (CAS No: 1187830-70-1).[2][3][4][5] Due to the limited availability of experimental data on this particular molecule, this guide establishes a robust, in-silico protocol designed to elucidate its electronic, structural, and potential therapeutic properties. By leveraging established computational methodologies, such as Density Functional Theory (DFT) and molecular docking, we provide a roadmap for researchers to predict the molecule's reactivity, stability, and potential as a therapeutic agent. This document serves as a technical guide for computational chemists, medicinal chemists, and drug development professionals interested in the prospective analysis of novel isoindoline derivatives.

Introduction: The Significance of the Isoindoline Core

The isoindoline heterocyclic core is a cornerstone in the development of clinical drugs, exhibiting a wide array of biological activities.[1] Derivatives of this scaffold have been successfully developed as anti-inflammatory, anticancer, and neuroprotective agents.[6][7][8] The infamous thalidomide and its more recent, safer analogs, lenalidomide and pomalidomide, underscore the therapeutic potential inherent in the isoindoline structure, particularly in the context of immunomodulation and oncology.[1]

The subject of this guide, this compound, combines the foundational isoindoline structure with a benzyl group at the 2-position and a bromine atom at the 5-position. The introduction of a halogen, specifically bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity.[9] The benzyl group, a common substituent in pharmacologically active compounds, can also contribute to binding interactions with biological targets.[8][10]

Given the established importance of the isoindoline scaffold and the potential modulatory effects of its substituents, a thorough theoretical investigation of this compound is warranted. This guide outlines a proposed computational workflow to bridge the current knowledge gap and to generate testable hypotheses regarding its potential as a drug candidate.

Physicochemical Properties and Computational Strategy

A foundational step in any theoretical study is the characterization of the molecule's basic properties. These serve as the input for more complex computational models.

2.1. Molecular Profile

| Property | Value | Source |

| CAS Number | 1187830-70-1 | [2][4][5] |

| Molecular Formula | C15H15BrClN | [2][4] |

| Molecular Weight | 324.64 g/mol | [4] |

| Appearance | Solid powder | [2] |

| SMILES Code | BrC1=CC2=C(CN(CC3=CC=CC=C3)C2)C=C1.[H]Cl | [4] |

2.2. Proposed Computational Workflow

The proposed theoretical investigation is bifurcated into two primary domains: Quantum Chemical Calculations and Molecular Docking Simulations. This dual approach allows for a comprehensive understanding of the molecule, from its intrinsic electronic properties to its potential interactions with macromolecular targets.

Caption: Proposed computational workflow for the theoretical analysis.

Part A: Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of molecules.[9][11][12] These calculations provide insights into molecular stability, reactivity, and spectroscopic properties, which are crucial for understanding the intrinsic nature of a drug candidate.

3.1. Rationale for DFT

For a halogenated organic compound like this compound, DFT is particularly useful for:

-

Predicting Molecular Geometry: Determining the most stable three-dimensional conformation.

-

Analyzing Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.[11]

-

Mapping Electrostatic Potential (MEP): Identifying electron-rich and electron-poor regions of the molecule, which are key to understanding intermolecular interactions.[13]

-

Simulating Spectroscopic Data: Predicting NMR and IR spectra to aid in experimental characterization.[9][14]

3.2. Proposed DFT Protocol

-

Structure Preparation:

-

The 2D structure of 2-Benzyl-5-bromoisoindoline is drawn using a chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure and subjected to an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

Geometry Optimization and Frequency Calculation:

-

The optimized 3D structure is used as the input for DFT calculations.

-

Software: Gaussian 16 or similar.[12]

-

Basis Set: 6-311++G(d,p) for non-halogen atoms and a suitable basis set that includes relativistic effects, such as a pseudopotential basis set (e.g., LANL2DZ), for the bromine atom.[9][11]

-

Procedure: A full geometry optimization is performed. Subsequently, a frequency calculation is run at the same level of theory to confirm that the optimized structure corresponds to a local minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Analysis:

-

From the optimized geometry, the HOMO and LUMO energies are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity.

-

The Molecular Electrostatic Potential (MEP) is calculated and visualized to identify sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Prediction:

-

The vibrational frequencies from the frequency calculation are used to predict the IR spectrum.

-

NMR chemical shifts (¹H and ¹³C) are calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of theory.[9]

-

Part B: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] This is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

4.1. Rationale for Molecular Docking

Given that various isoindoline derivatives have shown activity against targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and various kinases, these serve as logical starting points for a virtual screening campaign.[6] Molecular docking can help to:

-

Predict Binding Affinity: Estimate the binding energy of the ligand to the target protein.

-

Identify Key Interactions: Visualize hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.[16][15]

-

Prioritize Drug Candidates: Rank potential drug molecules based on their predicted binding affinity and interaction profile.

4.2. Proposed Molecular Docking Protocol

-

Target Selection and Preparation:

-

Based on literature for analogous structures, potential protein targets are selected. For this example, we will use Acetylcholinesterase (AChE).

-

The crystal structure of human AChE complexed with a known inhibitor (e.g., Donepezil, PDB ID: 1EVE) is downloaded from the Protein Data Bank.[6]

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

The 3D structure of 2-Benzyl-5-bromoisoindoline, obtained from the DFT geometry optimization, is used.

-

The ligand is prepared by assigning rotatable bonds and merging non-polar hydrogens.

-

-

Docking Simulation:

-

Software: AutoDock Vina or similar.[6]

-

Procedure: A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand from the PDB structure.

-

The docking simulation is performed, allowing the ligand to flexibly explore the binding site. The simulation will generate multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

The top-ranked binding poses are visualized and analyzed.

-

Key interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between the ligand and amino acid residues in the active site are identified.

-

The predicted binding affinity is compared to that of known inhibitors to gauge the potential potency of the compound.

-

Caption: A workflow diagram for the proposed molecular docking study.

Potential Applications and Future Directions

The theoretical studies outlined above will generate a wealth of data that can guide future experimental work.

-

Hypothesis Generation: The DFT calculations will provide insights into the molecule's stability and reactivity, which can inform synthesis and handling protocols. The molecular docking results will generate specific hypotheses about the compound's biological targets. For example, a strong predicted binding affinity to AChE would suggest that this compound could be a candidate for development as a treatment for Alzheimer's disease.[6]

-

Experimental Validation: The predicted IR and NMR spectra can be directly compared with experimental data to confirm the structure of the synthesized compound. The hypotheses from molecular docking can be tested through in vitro enzyme inhibition assays.

-

Lead Optimization: If initial experimental results are promising, the computational models can be used to guide the synthesis of new analogs with improved potency and selectivity. For instance, if a particular interaction is found to be crucial for binding, new derivatives can be designed to enhance this interaction.

Conclusion

While this compound is currently an understudied compound, its structural similarity to a class of molecules with proven therapeutic value makes it a compelling subject for investigation. This technical guide provides a comprehensive, step-by-step framework for its theoretical analysis using state-of-the-art computational methods. By integrating DFT and molecular docking, researchers can efficiently and cost-effectively predict the physicochemical properties and potential biological activities of this and other novel isoindoline derivatives, thereby accelerating the early stages of the drug discovery process. The methodologies described herein are not merely a theoretical exercise but a practical roadmap for generating valuable, actionable data in the quest for new therapeutic agents.

References

-

Journal of Molecular Modeling and Applied Sciences. (n.d.). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. JMPAS. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Four-Component Relativistic DFT Calculations of (13) C Chemical Shifts of Halogenated Natural Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Retrieved from [Link]

-

PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

-

ACS Omega. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]

-

MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

Kono Chem Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Current World Environment. (2012, September 17). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, November 14). (PDF) Molecular Modeling Study of 2-Substituted Isoindoline Derivatives of a-Amino Acids as Inhibitors of Lipoxygenase by Docking Simulations. Retrieved from [Link]

-

ScienceDirect. (2022, March 22). Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione derivatives. Retrieved from [Link]

-

RSC Publishing. (2025, May 23). Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

-

National Institutes of Health. (2023, April 4). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound, CasNo.1187830-70-1 Kono Chem Co.,Ltd China (Mainland) [konochem.lookchem.com]

- 3. This compound,1187830-70-1-Amadis Chemical [amadischem.com]

- 4. 1187830-70-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Benzyl-5-BroMo-isoindoline HCl CAS#: 1187830-70-1 [m.chemicalbook.com]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]